molecular formula C13H13F3N2O B5511687 5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No. B5511687
M. Wt: 270.25 g/mol
InChI Key: PUVZCEPDJVEPDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepine derivatives often involves condensation reactions, with specific methods tailored to introduce various substituents like the 4-methoxyphenyl and trifluoromethyl groups. For instance, the one-pot double condensation reaction can lead to the formation of similar diazepine derivatives, demonstrating the synthetic accessibility of such compounds (Ahumada et al., 2016).

Molecular Structure Analysis

The molecular structure of diazepine derivatives, including the arrangement of substituents and ring conformation, is crucial for understanding their chemical behavior. X-ray diffraction analysis often reveals their molecular identities and geometries, confirming the presence of specific tautomeric forms in both solution and solid-state (Ahumada et al., 2016).

Chemical Reactions and Properties

Diazepines undergo various chemical reactions, reflecting their reactivity and functional group compatibility. The presence of a trifluoromethyl group can significantly influence their chemical properties, such as reactivity towards nucleophiles or electrophiles. Studies on similar compounds show the potential for diverse chemical transformations (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of diazepine derivatives, including solubility, melting points, and crystalline structure, are affected by their molecular structure. The substituents play a crucial role in determining these properties, with the 4-methoxyphenyl and trifluoromethyl groups likely contributing to distinct physical characteristics compared to other diazepine derivatives.

Chemical Properties Analysis

The chemical properties of “5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine” are shaped by its functional groups and molecular structure. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group impact its acidity, basicity, and reactivity in chemical reactions. These properties dictate its behavior in organic synthesis and its interactions with other chemical entities.

For further scientific exploration and details on diazepine derivatives, including “5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine,” the provided citations offer a comprehensive foundation (Ahumada et al., 2016); (Crich & Smith, 2000).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its activity in biological systems, given the known activities of many diazepine derivatives .

properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-19-10-4-2-9(3-5-10)11-8-12(13(14,15)16)18-7-6-17-11/h2-5,8,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVZCEPDJVEPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCCNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

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